Jionoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jionoside C is a naturally occurring compound found in various plant species. It is a type of glycoside, specifically a phenylethanoid glycoside, with the molecular formula C29H36O13 and a molecular weight of 592.59 g/mol . This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jionoside C typically involves the extraction from plant sources such as Clerodendrum infortunatum. The extraction process includes the use of solvents like methanol or ethanol to isolate the glycosides from the plant material . The isolated glycosides are then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. large-scale extraction methods involve the use of advanced chromatographic techniques and solvent extraction processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Jionoside C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glycoside.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are employed for acetylation reactions.
Major Products Formed
The major products formed from these reactions include modified glycosides with altered biological activities. For example, oxidation can lead to the formation of quinones, while reduction can yield deoxy-sugars .
Scientific Research Applications
Jionoside C has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of glycosides and their chemical properties.
Biology: This compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential in antidiabetic and anticancer activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Jionoside C involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Antidiabetic Activity: It inhibits carbohydrate-digesting enzymes like α-amylase and α-glucosidase.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Jionoside D: Another phenylethanoid glycoside with similar biological activities.
Brachynoside: A glycoside with comparable antioxidant and anti-inflammatory properties.
Incanoside C: Known for its antidiabetic and anticancer activities.
Uniqueness of Jionoside C
This compound stands out due to its unique combination of phenolic and glycosidic structures, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Biological Activity
Jionoside C, a hydroxycinnamic acid ester of phenethyl alcohol glycosides, is a compound derived from various plant sources, particularly within the Clerodendrum genus. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Profile and Structure
This compound is characterized by its unique chemical structure, which includes hydroxycinnamic acid moieties linked to phenethyl alcohol. This structural configuration is crucial for its biological activity. The synthesis and characterization of this compound have been documented in various studies, highlighting its potential as a bioactive compound .
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are essential in combating oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. For instance, in vitro assays demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in various cell lines .
2. Antitumor Potential
Recent research indicates that this compound possesses antitumor properties. In vitro studies using cancer cell lines have revealed that this compound induces apoptosis and inhibits cell proliferation. The compound has shown effectiveness against several types of cancer cells, including those from cervical and breast cancers. The mechanism involves the modulation of cell cycle progression and induction of apoptosis through caspase activation .
3. Neuroprotective Effects
This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). In animal studies, administration of this compound improved cognitive function and restored neurotransmitter levels disrupted by scopolamine-induced AD. This suggests potential applications in developing therapeutic strategies for neurodegenerative disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : By scavenging free radicals, this compound mitigates oxidative stress, which is implicated in various diseases.
- Apoptotic Induction : this compound triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Neurotransmitter Modulation : It enhances levels of acetylcholine and other neurotransmitters while reducing oxidative stress markers in neuronal tissues.
Case Studies
Several case studies illustrate the efficacy of this compound:
- Anticancer Study : A study involving cervical cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 values indicating potent cytotoxicity) compared to control groups .
- Neuroprotection Study : In a scopolamine-induced AD rat model, this compound administration led to improved performance in cognitive tests and restoration of neurotransmitter levels to baseline .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[5-hydroxy-2-(hydroxymethyl)-6-(2-phenylethoxy)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-12-11-16-5-3-2-4-6-16)40-20(14-30)26(27)41-21(33)10-8-17-7-9-18(31)19(32)13-17/h2-10,13,15,20,22-32,34-37H,11-12,14H2,1H3/b10-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRDIRUVTNZWOU-NTMALXAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC=CC=C4)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C\C3=CC(=C(C=C3)O)O)CO)OCCC4=CC=CC=C4)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.